molecular formula C24H21FN4O3 B6564764 N-(2,5-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921842-47-9

N-(2,5-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Numéro de catalogue: B6564764
Numéro CAS: 921842-47-9
Poids moléculaire: 432.4 g/mol
Clé InChI: LDYMVRHYOQPIAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2,5-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a pyrido[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core with 2,4-diketone functionalities. Key structural features include:

  • 4-Fluorobenzyl substituent: Introduces electron-withdrawing effects, which may stabilize the molecule and modulate receptor interactions.
  • Pyrido[3,2-d]pyrimidine core: Serves as a pharmacophore for binding to biological targets, such as kinases or enzymes involved in nucleotide metabolism .

This compound is structurally analogous to kinase inhibitors and antifolate agents, though its specific biological targets remain under investigation.

Propriétés

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3/c1-15-5-6-16(2)19(12-15)27-21(30)14-28-20-4-3-11-26-22(20)23(31)29(24(28)32)13-17-7-9-18(25)10-8-17/h3-12H,13-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYMVRHYOQPIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2,5-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential therapeutic applications. Its unique molecular structure suggests various biological activities that warrant detailed investigation.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC24H21FN4O3
Molecular Weight432.4 g/mol
InChI KeyAAEVJFVRXCANBO-UHFFFAOYSA-N
LogP3.3
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. The presence of the pyrido[3,2-d]pyrimidine moiety suggests potential inhibition of kinases and other enzymes critical for cancer cell proliferation.

Anticancer Potential

Research indicates that compounds similar to N-(2,5-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide exhibit significant anticancer properties. For example:

  • In vitro Studies : Compounds with similar structures have shown inhibition of cell proliferation in various cancer cell lines such as MV4-11 and MOLM13 at low micromolar concentrations (IC50 values around 0.3 to 1.2 µM) .
  • Mechanistic Insights : These compounds often induce apoptosis and cell cycle arrest by modulating signaling pathways such as MAPK and PI3K/Akt .

Enzyme Inhibition

The compound may also function as an inhibitor of specific enzymes:

  • Phospholipase A2 Inhibition : Similar compounds have been shown to inhibit lysosomal phospholipase A2 (PLA2G15), which is crucial for lipid metabolism and cellular signaling . This inhibition is significant for predicting drug-induced phospholipidosis.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Mechanism : It may disrupt essential metabolic pathways in microbial cells, leading to growth inhibition. This activity is common among compounds that target nucleic acid synthesis or protein synthesis in bacteria and fungi .

Case Studies

  • Inhibition of Cancer Cell Lines : A study demonstrated that related pyrido[3,2-d]pyrimidine derivatives significantly inhibited the growth of BRAF mutant melanoma cell lines at concentrations ranging from 14 to 50 nM. This effect was attributed to G0/G1 phase arrest .
  • Pharmacokinetic Studies : In vivo studies showed that administration of similar compounds led to dose-dependent inhibition of target enzymes in liver and lung tissues. The pharmacological effects were consistent across different routes of administration (oral vs. intravenous) .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound A : N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
  • Core: Thieno[3,2-d]pyrimidine (sulfur-containing heterocycle) vs. pyrido[3,2-d]pyrimidine (nitrogen-containing).
  • Substituents: 2,5-Difluorophenyl: Enhances metabolic stability compared to dimethyl groups in the target compound.
  • Key Difference: The sulfur atom in thieno-pyrimidine may reduce π-π stacking interactions compared to nitrogen-rich pyrido-pyrimidine cores.
Compound B : N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide
  • Core : Triazolo[4,3-c]pyrimidine (fused triazole-pyrimidine) vs. pyrido-pyrimidine.
  • Substituents: 4-Fluorophenylamino: Introduces hydrogen-bonding capacity, unlike the 4-fluorobenzyl group in the target compound.
  • Key Difference : The triazole ring enhances metabolic stability but may reduce binding affinity due to altered electron distribution.

Substituent-Driven Functional Differences

Compound C : 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • Core : Pyrazolo[3,4-d]pyrimidine with a chromen-4-one extension.
  • Substituents :
    • 3-Fluoro-4-isopropoxyphenyl: Combines fluorine’s electronegativity with isopropoxy’s bulkiness, improving target selectivity.
    • Chromen-4-one: Enhances π-stacking but reduces solubility due to planar aromaticity .
  • Key Difference: The chromenone moiety introduces fluorescence properties, enabling imaging applications, unlike the target compound.

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~438.45 (estimated) ~453.43 ~434.46 ~571.20
LogP (Predicted) 3.2 ± 0.5 3.8 ± 0.6 2.9 ± 0.4 4.1 ± 0.7
Water Solubility Low (pyrido core) Very low (thieno core) Moderate (triazole) Very low (chromenone)
Metabolic Stability Moderate (fluorobenzyl) High (difluorophenyl) High (methyl groups) Low (isopropoxy)

Research Findings and Implications

Electron-Withdrawing Effects : The 4-fluorobenzyl group in the target compound enhances resistance to CYP450-mediated oxidation compared to Compound C’s isopropoxy group .

Binding Affinity: Pyrido-pyrimidine cores (target) exhibit stronger interactions with ATP-binding pockets than thieno-pyrimidine (Compound A) due to nitrogen-rich surfaces .

Solubility Challenges: All analogs show low aqueous solubility, necessitating formulation strategies like salt formation or nanoparticle delivery.

Selectivity : Compound B’s triazolo-pyrimidine core reduces off-target effects in kinase assays compared to the target compound’s broader binding profile .

Q & A

Q. What synthetic routes are recommended for this compound, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with pyrido[3,2-d]pyrimidine derivatives. Key steps include alkylation of the pyrimidine core with 4-fluorobenzyl groups, followed by coupling with the acetamide moiety. Yield optimization (e.g., ~80% as in ) requires precise temperature control during cyclization and purification via recrystallization. For improved efficiency, integrate flow chemistry techniques (e.g., continuous-flow reactors) to enhance mixing and reduce side reactions . Experimental design (DoE) and statistical modeling, such as Bayesian optimization, can systematically explore parameter spaces (e.g., solvent ratios, catalyst loading) to maximize yield .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should be analyzed?

  • Methodological Answer : Use 1H NMR to confirm substituent positions:
  • Aromatic protons (δ 7.28–7.82 ppm for fluorophenyl and dimethylphenyl groups).
  • Acetamide NH signal (~10.10 ppm, singlet) and pyrimidine NH (~12.50 ppm, broad) .
    Mass spectrometry (e.g., [M+H]+ at m/z 344.21 in ) validates molecular weight. Elemental analysis (C, N, S content) ensures purity, with deviations >0.1% indicating impurities . For advanced confirmation, employ X-ray crystallography to resolve intramolecular interactions, such as N–H⋯N hydrogen bonds stabilizing folded conformations .

Advanced Research Questions

Q. How can contradictions between computational stability predictions and experimental reactivity data be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Use multiscale modeling :

Perform DFT calculations (e.g., B3LYP/6-31G*) to predict ground-state stability.

Validate with kinetic studies under varied conditions (e.g., pH, temperature).

Apply heuristic algorithms () to iteratively refine computational models using experimental reactivity data (e.g., hydrolysis rates). Cross-reference crystallographic data (e.g., bond angles/lengths from ) to identify steric or electronic mismatches.

Q. What advanced crystallization strategies yield high-quality single crystals for X-ray diffraction?

  • Methodological Answer :
  • Slow Evaporation : Use polar aprotic solvents (e.g., DMSO-d6) with gradual concentration to promote ordered lattice formation .
  • Seeding : Introduce microcrystals from analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide in ) to template growth.
  • Database Mining : Cross-check the Cambridge Structural Database (CSD) for pyrido-pyrimidine analogs to identify optimal space groups (e.g., monoclinic P21/c) and symmetry codes .

Q. How does structural modification of the pyrido[3,2-d]pyrimidine core influence biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace the 4-fluorobenzyl group with bulkier substituents (e.g., 3-chloro-4-methoxyphenyl in ) to assess steric effects on target binding.
  • SAR Studies : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets). Compare IC50 values with computational docking results (e.g., AutoDock Vina) to map pharmacophore interactions.
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3) to enhance resistance to oxidative metabolism, as seen in structurally related compounds ().

Data Contradiction Analysis

Q. How should researchers address inconsistent elemental analysis results during purity assessment?

  • Methodological Answer : Deviations >0.3% in C/N/S content (e.g., : C 45.29% vs. calculated 45.36%) suggest incomplete purification or hydration.

Re-crystallize using mixed solvents (e.g., ethanol-water) to remove trapped solvents or salts.

Validate with TGA-MS to detect volatile impurities (e.g., residual DMSO).

Cross-check with HPLC-PDA at multiple wavelengths (210–280 nm) to quantify non-UV-active contaminants .

Tables for Key Data

Parameter Typical Value Reference
Melting Point (°C)230–232
1H NMR (DMSO-d6, δ ppm)12.50 (NH), 10.10 (NHCO), 7.82 (H-4′)
Molecular FormulaC22H20FN3O3
Crystallographic Space GroupP21/c (monoclinic)

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